molecular formula C8H5F3N2O B1627655 5-(Trifluoromethoxy)-1H-benzimidazole CAS No. 911825-64-4

5-(Trifluoromethoxy)-1H-benzimidazole

Cat. No.: B1627655
CAS No.: 911825-64-4
M. Wt: 202.13 g/mol
InChI Key: YBOXTUJLDCBPEO-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-1H-benzimidazole is a compound that features a benzimidazole core substituted with a trifluoromethoxy group at the 5-position. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can significantly influence the compound’s chemical and biological properties . This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural and functional characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable trifluoromethoxylating reagent reacts with a halogenated benzimidazole precursor . The reaction conditions often include the use of a base, such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of 5-(Trifluoromethoxy)-1H-benzimidazole may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce partially or fully reduced benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity by increasing the compound’s lipophilicity and stability . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethoxy)-1H-benzimidazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and potential for specific interactions with biological targets .

Properties

IUPAC Name

6-(trifluoromethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)14-5-1-2-6-7(3-5)13-4-12-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOXTUJLDCBPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592438
Record name 6-(Trifluoromethoxy)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911825-64-4
Record name 6-(Trifluoromethoxy)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-(trifluoromethoxy)-1H-benzo[d]imidazole (4) was prepared in two steps from 2-nitro-4-(trifluoromethoxy)aniline (5) using procedures identical to those used to make 3H-benzo[d]imidazole-5-carbonitrile (3) from 4-amino-3-nitrobenzonitrile (1, examples 1, 2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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